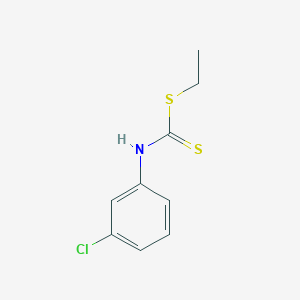

ethyl N-(3-chlorophenyl)carbamodithioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13037-29-1 |

|---|---|

Molecular Formula |

C9H10ClNS2 |

Molecular Weight |

231.8 g/mol |

IUPAC Name |

ethyl N-(3-chlorophenyl)carbamodithioate |

InChI |

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |

InChI Key |

VKJZJFMDTGSGGW-UHFFFAOYSA-N |

SMILES |

CCSC(=S)NC1=CC(=CC=C1)Cl |

Isomeric SMILES |

CCSC(=NC1=CC(=CC=C1)Cl)S |

Canonical SMILES |

CCSC(=S)NC1=CC(=CC=C1)Cl |

Other CAS No. |

13037-29-1 |

Synonyms |

m-Chlorophenyldithiocarbamic acid ethyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl N 3 Chlorophenyl Carbamodithioate and Its Analogues

Direct Synthesis Approaches

Direct synthesis provides the most straightforward route to the dithiocarbamate (B8719985) scaffold. The most common and widely adopted method involves a one-pot, multi-component reaction that is highly atom-economical.

Reaction of Amines with Carbon Disulfide and Electrophiles

The fundamental and most prevalent method for synthesizing dithiocarbamates is the reaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an electrophile. scirp.orgorganic-chemistry.org This reaction proceeds through the initial formation of a dithiocarbamic acid salt, which is a potent nucleophile. Subsequent S-alkylation with an electrophile, such as an alkyl halide, yields the final dithiocarbamate product. organic-chemistry.org

For the specific synthesis of ethyl N-(3-chlorophenyl)carbamodithioate, the reaction would involve 3-chloroaniline as the amine, carbon disulfide, and an ethylating agent like ethyl iodide or ethyl bromide as the electrophile. The general reaction scheme is as follows:

Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbon of carbon disulfide.

Proton transfer: A proton is transferred, typically to a base present in the reaction mixture, to form the dithiocarbamate anion.

S-alkylation: The resulting dithiocarbamate salt then acts as a nucleophile, attacking the electrophilic alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form the final S-alkyl dithiocarbamate ester.

This one-pot, three-component condensation is highly efficient and can be performed under mild, solvent-free conditions, making it an environmentally friendly approach. organic-chemistry.orgrsc.org Various amines, including primary, secondary, benzylic, and aromatic amines, can be utilized to generate a diverse library of dithiocarbamate derivatives. scirp.org

Derivatization Strategies for Structural Modification

Beyond the direct synthesis of the core structure, significant research has focused on the derivatization of dithiocarbamates to create novel molecules. These strategies involve modifying the peripheral components of the dithiocarbamate moiety to synthesize new derivatives or to create complex hybrid structures that integrate the dithiocarbamate scaffold with other pharmacologically active motifs.

Synthesis of Novel Dithiocarbamate Derivatives

The synthesis of novel dithiocarbamate derivatives often employs multi-component reactions (MCRs) to build molecular complexity in a single step. One such approach is a four-component reaction utilizing cyclic imines, acid chlorides, carbon disulfide, and various primary or secondary amines. acs.org This method allows for the generation of a wide array of previously unknown dithiocarbamates in moderate to good yields under mild conditions. acs.org

Structure-activity relationship studies have driven the synthesis of large libraries of dithiocarbamate derivatives. By systematically modifying the substituents on both the nitrogen atom and the sulfur atom, researchers can fine-tune the biological and chemical properties of the compounds. researchgate.net For instance, integrating the nitrogen substituents into a cyclic structure like piperazine or introducing different benzyl moieties on the sulfur atom has led to derivatives with enhanced biological activity. researchgate.net

Preparation of Hybrid Structures Incorporating Carbamodithioate Moieties

Molecular hybridization is a powerful strategy in drug design, where two or more pharmacophoric units are combined into a single molecule. This approach has been successfully applied to dithiocarbamates, leading to the development of novel hybrid agents.

Several series of coumarin-dithiocarbamate hybrids have been designed and synthesized. rsc.orgnih.govtandfonline.com The synthetic approach typically involves preparing a coumarin scaffold functionalized with a reactive group, such as a chloromethyl group at the C-6 position. This intermediate can then react with a pre-formed dithiocarbamate salt to yield the final hybrid molecule. The dithiocarbamate portion itself can be varied by using different amines in its initial synthesis, allowing for the creation of a diverse library of hybrid compounds. tandfonline.com

Table 1: Examples of Synthesized Coumarin-Dithiocarbamate Hybrids

| Compound ID | Amine Used for Dithiocarbamate Moiety | Physical State | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| ID-3 | Dipropylamine | Yellowish powder | 60% | 52.3–53.2 |

| ID-6 | 3-hydroxyazetidine | White powder | 55% | 137.8–138.7 |

Data sourced from reference tandfonline.com.

Tetrahydrocarbazole is another privileged scaffold that has been hybridized with dithiocarbamate moieties. The synthesis of these hybrids generally starts with the preparation of 1,2,3,4-tetrahydrocarbazole. tandfonline.comwjarr.com This starting material is then acylated, for instance with chloroacetyl chloride, to introduce a reactive handle. tandfonline.comresearchgate.net The resulting intermediate, 2-chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone, can then be reacted with various dithiocarbamate salts to produce the target tetrahydrocarbazole-dithioate hybrids. tandfonline.comnih.gov This modular synthesis allows for the introduction of diverse dithiocarbamate groups, including those derived from heterocyclic amines like 4-chlorophenylpiperazine. tandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloroaniline |

| Carbon disulfide |

| Ethyl iodide |

| Ethyl bromide |

| Piperazine |

| (2-Oxo-2H-chromen-6-yl)methyl dipropylcarbamodithioate (ID-3) |

| (2-Oxo-2H-chromen-6-yl)methyl 3-hydroxyazetidine-1-carbodithioate (ID-6) |

| (2-Oxo-2H-chromen-6-yl)methyl 4-isopropylpiperazine-1-carbodithioate (ID-11) |

| 1,2,3,4-tetrahydrocarbazole |

| Chloroacetyl chloride |

| 2-chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone |

Oxoindolin-Carbamodithioate Hybrids

The synthesis of oxoindolin-carbamodithioate hybrids represents a significant area of research, focusing on creating complex molecular scaffolds with potential pharmacological applications. A notable method involves a regio- and diastereoselective, kinetically controlled reaction. nih.govresearchgate.net This process facilitates the synthesis of novel organic molecules that incorporate the oxindole core. nih.gov

The synthetic strategy often utilizes 3-alkenyl-oxindoles, which are recognized as valuable scaffolds in medicinal and organic chemistry. nih.govresearchgate.net Dithiocarbamates are employed as key reagents due to their strong nucleophilic character, which makes them highly effective in various organic transformations. nih.gov The reaction mechanism can involve the addition of an amine to carbon disulfide to form a carbamodithioic acid intermediate. This intermediate then attacks an isatin chalcone, leading to the formation of the final hybrid product. researchgate.net This approach is advantageous due to its excellent regio- and diastereoselectivity, straightforward reaction workup, and the possibility of one-pot synthesis. nih.govresearchgate.net

Chemical Characterization Techniques Applied in Synthetic Studies

The structural elucidation and confirmation of this compound and its analogues rely on a suite of sophisticated chemical characterization techniques. Spectroscopic and spectrometric analyses are fundamental to verifying the identity and purity of the synthesized compounds.

Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbamodithioate derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the chemical environment of individual protons and carbon atoms.

¹H NMR: The proton NMR spectrum allows for the identification of different proton groups within the molecule. For analogues of this compound, characteristic signals corresponding to the aromatic protons, the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), and the N-H proton of the carbamodithioate linkage are typically observed. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key signals include those from the carbon atoms of the chlorophenyl ring, the ethyl group, and the characteristic C=S carbon of the dithiocarbamate moiety, which typically appears at a distinct downfield chemical shift. rsc.org

The following table summarizes representative NMR data for compounds analogous to this compound.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| benzyl (2-((4-chlorophenyl)amino)-2-oxoethyl)carbamodithioate | 4.42 (d, 2H), 4.49 (s, 2H), 7.21–7.37 (m, 7H), 7.60 (d, 2H), 10.27 (t, 1H), 10.30 (s, 1H) | 38.9, 50.0, 120.9, 127.2, 127.6, 128.9, 129.1, 129.4, 137.4, 138.2, 166.4, 198.1 | rsc.org |

| benzyl (2-((2,3-dichlorophenyl)amino)-2-oxoethyl)carbamodithioate | 4.43 (d, 2H), 4.49 (s, 2H), 7.21-7.37 (m, 5H), 7.46 (dd, 1H), 7.57 (d, 1H), 7.96 (d, 1H), 10.47 (s, 1H), 10.30 (s, 1H) | 38.5, 49.6, 119.0, 120.1, 124.7, 127.2, 128.4, 128.9, 130.7, 131.0, 136.9, 138.8, 166.4, 197.8 | rsc.org |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For carbamodithioates, key vibrational bands are used for structural confirmation. rsc.org These include:

N-H Stretching: A characteristic absorption band for the N-H group is typically observed in the range of 3200-3400 cm⁻¹.

C-H Stretching: Signals for aromatic and aliphatic C-H stretching are found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=S Stretching: The thiocarbonyl group (C=S) stretching vibration is a key indicator for dithiocarbamates and typically appears in the region of 950-1250 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is usually found between 1250 and 1350 cm⁻¹. rsc.org

C-S Stretching: The C-S bond vibration gives rise to absorptions in the 600-800 cm⁻¹ range.

The presence and position of these bands in the FTIR spectrum provide strong evidence for the formation of the desired carbamodithioate structure. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Compounds containing chromophores, such as the aromatic phenyl ring and the dithiocarbamate group (-NCSS-), exhibit characteristic absorption bands in the UV-Vis region. The spectra of N,N-disubstituted dithiocarbamic acid esters are used to support their structural confirmation. researchgate.net The absorption bands are typically associated with π → π* transitions of the aromatic ring and n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms of the dithiocarbamate moiety. The position and intensity of these absorption maxima can be influenced by the solvent and the specific substituents on the aromatic ring. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For this compound, mass spectrometry can confirm the molecular mass and the presence of chlorine through its characteristic isotopic pattern.

| Compound Name | Technique | Key m/z Peaks | Reference |

|---|---|---|---|

| ethyl N-(3-chlorophenyl)carbamate | GC-MS | 199 (Molecular Ion), 127, 140 | nih.gov |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often employed for the analysis of organic molecules, providing the molecular ion peak with minimal fragmentation, which is crucial for confirming the molecular weight of the synthesized compound. rsc.org

Elemental Analysis (C, H, N, S)

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 46.64 |

| Hydrogen | H | 4.35 |

| Nitrogen | N | 6.04 |

| Sulfur | S | 27.67 |

| Chlorine | Cl | 15.30 |

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For organic compounds like this compound, TGA can provide information about decomposition temperatures and the presence of residual solvents or water. While specific TGA data for this compound is not available in the searched literature, studies on related N-aryl dithiocarbamates and their metal complexes indicate that decomposition often occurs in distinct stages.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine melting points, glass transitions, and other phase transitions. For a crystalline solid like this compound, a sharp endothermic peak would be expected on the DSC curve corresponding to its melting point.

The following table summarizes the type of information that can be obtained from TGA and DSC analysis of a dithiocarbamate compound.

| Technique | Information Obtained | Expected Observation for this compound |

|---|---|---|

| TGA | Decomposition Temperature, Thermal Stability, Residual Mass | Mass loss at elevated temperatures indicating decomposition. |

| DSC | Melting Point, Enthalpy of Fusion, Phase Transitions | A sharp endothermic peak corresponding to the melting point. |

X-ray Diffraction (XRD, Single-Crystal X-ray Diffraction)

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is analyzed to build up a 3D model of the electron density, from which the positions of the atoms can be determined.

The table below outlines the key structural parameters that would be determined from a single-crystal X-ray diffraction study.

| Structural Parameter | Description |

|---|---|

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C=S, C-S, C-Cl). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of fine details down to the atomic level.

However, for the characterization of small, crystalline organic molecules like this compound, TEM is not a conventional or routine technique. The high-energy electron beam can cause radiation damage to the organic sample, and sample preparation can be challenging. Techniques like single-crystal X-ray diffraction are far more common and suitable for determining the structure of such compounds. While advanced TEM techniques are being developed for the analysis of small molecules, they are not yet standard practice. Therefore, no specific TEM data for this compound is available or expected in the context of its routine characterization.

Molecular Design and Computational Investigations of Ethyl N 3 Chlorophenyl Carbamodithioate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict molecular properties. These methods solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable tool for studying organic chemical systems. nih.gov It is computationally less demanding than some other high-level ab initio methods while providing accurate predictions of molecular equilibrium structures and properties. nih.gov For compounds containing substituted phenyl rings, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G**, can accurately reproduce structural parameters and predict vibrational frequencies. nih.gov

In the study of ethyl N-(3-chlorophenyl)carbamodithioate, DFT would be employed to determine its optimized molecular geometry, bond lengths, and bond angles in the ground state. Such calculations also yield crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. Furthermore, DFT calculations can be used to simulate spectroscopic data, such as infrared (IR) and NMR spectra, which can be compared with experimental results to validate the computational model. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Parameters

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 3 to 5 eV |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting and interpreting chemical reactivity. researchgate.net It involves calculating the electrostatic potential at various points on the electron density surface of a molecule, providing a visual guide to its charge distribution. uni-muenchen.de The resulting MEP map uses a color spectrum to indicate different potential values: red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, an MEP analysis would reveal the reactive sites. The electron-rich regions, depicted in red, would likely be localized around the electronegative sulfur and nitrogen atoms of the carbamodithioate group, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the hydrogen atoms of the ethyl and phenyl groups would exhibit a more positive potential (blue or green), identifying them as potential sites for nucleophilic interaction. The MEP surface thus provides a clear picture of the molecule's charge distribution and helps to understand its intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It transforms the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides detailed information about charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. dergipark.org.tr

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into adjacent antibonding orbitals. These interactions, often referred to as donor-acceptor interactions, are crucial for the molecule's stability. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). Significant E(2) values indicate strong electronic delocalization. For instance, interactions involving the lone pairs of the sulfur atoms (donors) and the π* antibonding orbitals of the C=S bond or the phenyl ring (acceptors) would be expected. This analysis helps in understanding the electronic landscape that governs the molecule's conformation and reactivity.

Table 2: Example of NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=S) | ~15-25 | π-conjugation |

| LP (S) | σ* (C-N) | ~2-5 | Hyperconjugation |

| π (Phenyl) | π* (C=S) | ~5-10 | Conjugative interaction |

Note: E(2) values are representative examples for illustrating the magnitude of different types of interactions.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. youtube.comarxiv.org This allows for a deeper understanding of the nature of chemical bonds and intermolecular interactions. arxiv.org The total interaction energy (ΔE_int) is typically broken down into terms such as electrostatic interaction (ΔV_elstat), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_oi). scm.com

Electrostatic Interaction: This term represents the classical Coulombic attraction or repulsion between the unperturbed charge distributions of the molecule and its binding partner.

Pauli Repulsion: This is a destabilizing term that arises from the quantum mechanical effect of electron repulsion between occupied orbitals of the interacting fragments. It is responsible for steric hindrance. scm.com

Orbital Interaction: This attractive term accounts for charge transfer and polarization effects that occur as the electron clouds of the interacting fragments relax and mix. scm.com

By analyzing these components, researchers can determine whether the binding is primarily driven by electrostatic forces, covalent-like orbital interactions, or a balance of different factors. unl.edu

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in molecules. It allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density, ρ(r). nih.gov Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

For this compound, QTAIM can be used to characterize both the covalent bonds within the molecule and any potential intramolecular non-covalent interactions, such as hydrogen bonds or van der Waals contacts. The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ(r)), reveal the nature of the interaction. For example, a high electron density and a negative Laplacian value are characteristic of a shared (covalent) interaction, while low density and a positive Laplacian indicate a closed-shell (non-covalent) interaction. This analysis can precisely identify and quantify weak interactions that influence the molecule's conformation and its interactions with other molecules. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govniscpr.res.in

In the context of this compound, molecular docking simulations would be performed to predict its binding mode within the active site of a specific protein target. The process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. jppres.comsamipubco.com

The results of a docking study would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions. For this compound, these interactions could include:

Hydrogen bonds: between the N-H group and suitable acceptor atoms in the protein.

Hydrophobic interactions: involving the chlorophenyl and ethyl groups with nonpolar residues.

π-π stacking: between the phenyl ring and aromatic residues like phenylalanine or tyrosine.

Halogen bonds: involving the chlorine atom.

These studies are crucial for identifying potential biological targets and for guiding the design of more potent analogs by modifying the molecule's structure to enhance favorable interactions. jppres.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |

| (E)-3-(2,6-dichlorophenyl)-acrylamide |

| Phenylalanine |

Ligand-Protein Interaction Profiling

There is currently no publicly available scientific literature detailing the ligand-protein interaction profiling of this compound. Computational docking and experimental binding assay data, which would typically provide insights into the specific interactions between this compound and protein targets, have not been reported. Therefore, a profile of its interactions, including hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with specific amino acid residues within a protein binding pocket, cannot be constructed at this time.

Prediction of Molecular Recognition Events

Specific studies predicting the molecular recognition events between this compound and biological macromolecules are not available in the current body of scientific literature. Molecular recognition is a critical aspect of understanding a compound's biological activity, and it is typically investigated through computational methods such as molecular dynamics simulations and free energy calculations. The absence of such studies for this compound means that its preferred binding partners and the thermodynamic and kinetic profiles of its interactions remain uncharacterized.

Insights into Intramolecular and Intermolecular Interactions

Detailed computational or crystallographic studies providing insights into the specific intramolecular and intermolecular interactions of this compound could not be identified. Intramolecular interactions, such as the conformational preferences of the ethyl and chlorophenyl groups, and intermolecular interactions, which dictate how molecules of the compound arrange themselves in a solid state or in solution, are fundamental to its physicochemical properties. While general principles of chemical bonding and non-covalent interactions can be applied, specific quantitative data from techniques like X-ray crystallography or advanced computational chemistry are not available for this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activities of the chemical compound This compound for the outlined antimicrobial, antifungal, antiviral, anti-trichomonas, or anticancer activities.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested compound as per the provided outline.

Biological Activities of Ethyl N 3 Chlorophenyl Carbamodithioate and Its Structural Derivatives in Vitro Studies

Anticancer and Antiproliferative Mechanisms

Modulation of Tubulin Polymerization

While direct studies on ethyl N-(3-chlorophenyl)carbamodithioate are limited, research into structurally related compounds provides insight into its potential mechanism of action. A related compound, isopropyl N-(3-chlorophenyl)carbamate (CIPC), has been identified as having antimitotic activity. ias.ac.in This suggests that compounds containing the N-(3-chlorophenyl)carbamate moiety can affect mitotic division in lower eukaryotes, an activity profile similar to other antimicrotubule agents like colchicine. ias.ac.in Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. nih.gov Agents that inhibit the polymerization of tubulin disrupt this process, leading to a halt in the cell cycle. nih.govnih.gov The activity of CIPC suggests that the N-(3-chlorophenyl) group is a key pharmacophore that may also confer tubulin-modulating properties to this compound. ias.ac.in

DNA Binding Interactions

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Studies on various structural analogues indicate that the N-(3-chlorophenyl) moiety is a significant contributor to α-glucosidase inhibitory activity.

Research on novel pyridazine derivatives demonstrated that substituents on the aryl ring significantly influence inhibitory potential. nih.gov Notably, compounds featuring a chlorine atom at the meta-position of the phenyl ring displayed noteworthy α-glucosidase inhibition. nih.gov For example, a compound bearing a 3,5-dichloro substitution pattern was identified as the second most active in its series. nih.gov This highlights the favorable role of chloro-substitution, particularly at the meta-position found in this compound, for potent enzyme inhibition. The inhibitory activities of these related compounds are often compared to Acarbose, a standard drug used in clinical practice. nih.gov

In Vitro α-Glucosidase Inhibition by Chloro-Substituted Analogues

| Compound | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|

| meta-chloro analogue | 3-Chloro | Not specified, but active |

| ortho-chloro analogue | 2-Chloro | 14.9 |

| di-chloro analogue | 3,5-Dichloro | Ranked 2nd most active in series |

| Acarbose (Standard) | - | 173 |

Data derived from studies on structurally related compounds containing chloro-substituted phenyl rings. nih.gov

Cholinesterase (ChE) Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for treating conditions like Alzheimer's disease. explorationpub.com The carbamate (B1207046) and thiocarbamate functional groups are known pharmacophores for ChE inhibition. nih.gov

In vitro studies on a series of O-Aromatic N,N-disubstituted carbamates and thiocarbamates, which are structurally related to this compound, have demonstrated weak to moderate inhibitory activity against both AChE and BChE. nih.gov The presence of a chlorophenyl group within these structures was compatible with enzyme inhibition. For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as an effective AChE inhibitor within its series, with an IC₅₀ value of 38.98 µM. nih.gov Many of the tested derivatives showed a preference for inhibiting BChE over AChE. nih.gov

In Vitro Cholinesterase Inhibition by Related (Thio)carbamates

| Compound Structure | IC₅₀ for AChE (µM) | IC₅₀ for BChE (µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamate | 72.87 ± 1.06 | 88.42 ± 1.27 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 ± 1.11 | 51.38 ± 1.65 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} N-methyl-N-phenylcarbamate | 74.83 ± 2.95 | 4.20 ± 0.18 |

| O-{4-Chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamate | Not specified | 311.0 ± 11.0 |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | Not specified | 1.60 ± 0.05 |

Data represents a selection of structurally related salicylanilide N,N-disubstituted (thio)carbamates. nih.gov

Alkaline Phosphatase Inhibition (based on related structures)

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, including bone metabolism and cellular signaling, making them an emerging drug target. Research into related chemical structures suggests that compounds containing a chlorophenyl moiety may possess AP inhibitory properties. For example, studies on metal carboxylate complexes derived from (E)-4-((3,5-dichlorophenyl)amino)-4-oxobut-2-enoic acid have demonstrated a conclusive inhibitory effect on alkaline phosphatase activity. The presence of the dichlorophenyl group in these active molecules indicates that halogen substitution on the phenyl ring is favorable for interaction with the enzyme.

Anti-inflammatory and Antioxidant Properties

Dithiocarbamates as a chemical class are well-documented for their potent antioxidant and anti-inflammatory activities. f1000research.comnih.govnih.gov Their mechanism of action is often linked to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov

In vitro studies on pyrrolidine dithiocarbamate (B8719985) (PDTC), a representative dithiocarbamate, have shown that it prevents the degradation of IκB-α, an inhibitor of NF-κB. nih.govresearchgate.net This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of key inflammatory mediators. nih.govresearchgate.net The antioxidant behavior of dithiocarbamates involves the scavenging of various reactive oxygen species, including superoxide radicals, hydrogen peroxide, and peroxyl radicals. f1000research.com This dual action reduces both inflammatory responses and associated oxidative stress.

Anti-inflammatory Effects of Dithiocarbamates (In Vitro Models)

| Target/Marker | Observed Effect | Mechanism |

|---|---|---|

| NF-κB Activation | Inhibited | Prevents degradation of IκB-α |

| Cyclo-oxygenase-2 (COX-2) Expression | Reduced | Downstream effect of NF-κB inhibition |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Reduced | Downstream effect of NF-κB inhibition |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Reduced | Decreased gene expression via NF-κB pathway |

| Reactive Oxygen Species (ROS) | Scavenged | Direct radical scavenging activity |

Summary of effects observed in studies with dithiocarbamates like PDTC. f1000research.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of dithiocarbamates is significantly influenced by the nature of the substituents on the aryl ring and the alkyl group attached to the dithiocarbamate moiety. While specific SAR studies on this compound are limited, the broader class of N-aryl dithiocarbamates has been investigated, allowing for inferences to be drawn.

The position and electronic nature of substituents on the phenyl ring play a crucial role in determining the biological potency. For instance, in a series of related N,N-disubstituted dithiocarbamic acid esters, a derivative containing a 3-chlorophenyl group, specifically 2-[6-(3-chlorophenyl)hexahydropyrimidine-2,4-dione-3-yl]ethyl morpholine-4-carbodithioate, demonstrated notable antibacterial activity. fabad.org.tr This suggests that the presence of a chlorine atom at the meta position of the phenyl ring can contribute favorably to the antimicrobial properties of the molecule.

Furthermore, the nature of the ester group in dithiocarbamate derivatives has been shown to be a critical determinant of their activity. Studies on various dithiocarbamate esters have highlighted that modifications to this part of the molecule can significantly impact their biological effects, including their potential as antitumor and antimicrobial agents. The ethyl group in this compound, therefore, is a key component in defining its interaction with biological targets.

Interactive Data Table: Antimicrobial Activity of a Structurally Related Dithiocarbamate Derivative

| Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) |

| 2-[6-(3-chlorophenyl) hexahydropyrimidine-2,4-dione-3-yl]ethyl morpholine-4-carbodithioate | Staphylococcus aureus ATCC 29213 | 16 µg/mL |

Investigation of Biological Targets at the Molecular Level

Research into the molecular mechanisms of dithiocarbamates has identified several potential biological targets. These compounds are known for their ability to chelate metal ions, which is a key feature of their interaction with metalloenzymes.

One of the primary targets identified for dithiocarbamates are carbonic anhydrases (CAs), a family of zinc-containing enzymes. Dithiocarbamates have been shown to act as inhibitors of these enzymes, with the dithiocarbamate moiety coordinating to the zinc ion in the active site. This interaction is believed to occur through one of the sulfur atoms, leading to the inhibition of the enzyme's catalytic activity. While direct studies on this compound are not available, the general mechanism is well-established for this class of compounds.

Molecular docking studies on various dithiocarbamates have further elucidated their binding modes within the active sites of enzymes like urease. These studies indicate that the dithiocarbamate group interacts with key residues and metal ions, leading to enzyme inhibition. The stability of this interaction can be influenced by the nature of the substituents on the dithiocarbamate, with factors such as the length of the carbon chain affecting the binding energy. daneshyari.com

Another area of investigation for dithiocarbamates is their potential as anticancer agents through the inhibition of tubulin polymerization. Certain arylsulfonyl-N,N-dialkyl-dithiocarbamates have demonstrated the ability to inhibit tubulin polymerization in vitro, suggesting that this could be a viable molecular target for this class of compounds.

Advanced Applications of Ethyl N 3 Chlorophenyl Carbamodithioate and Dithiocarbamate Analogues

Applications in Materials Science

The versatility of dithiocarbamates extends to the field of materials science, where they play crucial roles in the development of semiconducting materials and in the vulcanization of rubber.

Dithiocarbamate (B8719985) complexes, particularly those involving metals, have shown potential as precursors for the synthesis of semiconductor nanocrystals. The ability of dithiocarbamates to form stable complexes with a variety of metal ions allows for the controlled decomposition of these complexes to yield metal sulfide (B99878) nanoparticles. These nanoparticles are essential components in the fabrication of various semiconducting devices. The thermal decomposition of these dithiocarbamate-metal complexes provides a reliable route to producing high-quality semiconductor materials with desirable electronic and optical properties.

Dithiocarbamates are widely used as ultra-accelerators in the vulcanization of rubber. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. Dithiocarbamates, particularly zinc dithiocarbamates, significantly increase the rate of this process, allowing for shorter curing times and lower temperatures. nih.govanalytice.com This not only improves the efficiency of rubber manufacturing but also enhances the physical properties of the vulcanized rubber, such as its elasticity, tensile strength, and resistance to heat and abrasion. nih.gov The mechanism of acceleration involves the formation of sulfur-containing intermediates that facilitate the cross-linking reactions. Different types of dithiocarbamates offer varying levels of activity and scorch safety, allowing for the tailoring of the vulcanization process to specific applications, from automotive tires to latex gloves. analytice.commdpi.com

| Dithiocarbamate Analogue | Abbreviation | Role in Vulcanization |

|---|---|---|

| Zinc dimethyldithiocarbamate | ZDMC | Ultra-accelerator for low-temperature vulcanization. analytice.com |

| Zinc diethyldithiocarbamate | ZDEC | Fast-curing accelerator for natural and synthetic rubbers. analytice.com |

| Zinc dibutyldithiocarbamate | ZDBC | Provides good scorch safety and is used in latex applications. analytice.com |

| Zinc ethylphenyldithiocarbamate | ZEPC | Used in combination with other accelerators for specific properties. |

Relevance in Agrochemical Formulations (e.g., Fungicides, Insecticides, Pesticides)

Dithiocarbamates have a long history of use in agriculture as broad-spectrum, non-systemic fungicides. encyclopedia.pub Their fungicidal activity is attributed to their ability to chelate essential metal ions in fungal cells, thereby disrupting enzymatic processes. nih.gov This multi-site mode of action makes it difficult for fungi to develop resistance.

Dithiocarbamate-based agrochemicals are formulated to protect a wide variety of crops, including fruits, vegetables, and cereals, from a range of fungal diseases. mdpi.comthermofisher.com Some dithiocarbamates also exhibit insecticidal and pesticidal properties. mdpi.comnih.gov They are valued for their effectiveness and relatively low production costs. nih.gov

| Dithiocarbamate Analogue | Type | Primary Use | Target Organisms |

|---|---|---|---|

| Mancozeb (B1675947) | Fungicide | Broad-spectrum protectant | Wide range of fungi on fruits, vegetables, and field crops. mdpi.com |

| Maneb | Fungicide | Broad-spectrum protectant | Fungal diseases on various crops. mdpi.com |

| Ziram (B1684391) | Fungicide | Protectant fungicide | Fungal diseases on fruits and vegetables. nih.gov |

| Thiram | Fungicide/Insecticide | Seed treatment and protectant | Seed-borne fungi and some insects. nih.gov |

| Metam sodium | Fumigant/Pesticide | Soil sterilant | Soil-borne fungi, nematodes, and weeds. nih.gov |

Role as Intermediates in Organic Synthesis

Dithiocarbamates serve as valuable intermediates in organic synthesis due to their reactivity and versatility. nih.govmdpi.com They can be readily prepared from primary or secondary amines and carbon disulfide. nih.gov The dithiocarbamate functional group can be transformed into a variety of other functional groups, making them useful building blocks for the synthesis of more complex molecules.

One of the key applications of dithiocarbamates in organic synthesis is in the preparation of heterocyclic compounds. tandfonline.comresearchgate.net For instance, they can undergo cyclization reactions to form thiazolidine-2-thiones and other sulfur- and nitrogen-containing heterocycles. encyclopedia.pub They are also used in multicomponent reactions to generate functionalized molecules in a single step. cabidigitallibrary.org Furthermore, dithiocarbamates can act as precursors for the formation of thiols and other sulfur-containing compounds. tandfonline.com

| Reaction Type | Dithiocarbamate Role | Product Class | Example |

|---|---|---|---|

| Cyclization | Precursor | Lactams | Light-catalyzed reaction of dithiocarbamates to form dithiocarbamate-containing lactams. encyclopedia.pub |

| Multicomponent Reaction | Reactant | Functionalized S-benzyl dithiocarbamates | Reaction of diazo compounds, carbon disulfide, and secondary amines. cabidigitallibrary.org |

| Heterocycle Synthesis | Building Block | Thiazolidine-2-thiones | Reaction involving iodocyclization, dehydrohalogenation, and nucleophilic substitution. encyclopedia.pub |

| Synthesis of Sulfur Heterocycles | Intermediate | Dibenzothiophenes | Magnesiation of bi(het)aryls followed by trapping with tetramethylthiuram disulfide and subsequent cyclization. tandfonline.com |

Potential in Analytical Chemistry

The strong metal-chelating properties of dithiocarbamates make them highly useful in analytical chemistry, particularly for the determination of metal ions. nih.govtandfonline.com They form stable, often colored, complexes with a wide range of metals, which can be quantified using spectrophotometric methods. sysrevpharm.org This property is also exploited in the preconcentration of trace metals from environmental and biological samples, allowing for their detection at very low levels. nih.gov

In addition to metal analysis, dithiocarbamates are the target analytes in the monitoring of pesticide residues in food and environmental samples. thermofisher.comtandfonline.com Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for their detection and quantification. encyclopedia.pubthermofisher.com Furthermore, the electrochemical properties of dithiocarbamates have led to the development of electrochemical sensors and biosensors for their rapid and sensitive detection. mdpi.comnih.gov These sensors often rely on the oxidation or reduction of the dithiocarbamate moiety at an electrode surface. mdpi.comresearchgate.net

| Application | Principle | Analytical Technique | Example |

|---|---|---|---|

| Metal Ion Determination | Chelation and complex formation | Spectrophotometry, HPLC | Quantification of heavy metals in wastewater. nih.gov |

| Pesticide Residue Analysis | Extraction and detection of dithiocarbamates | GC-MS, HPLC | Monitoring of mancozeb and ziram in fruits and vegetables. encyclopedia.pubthermofisher.com |

| Electrochemical Sensing | Oxidation/reduction of the dithiocarbamate group | Voltammetry, Amperometry | Development of sensors for the detection of dithiocarbamate fungicides. mdpi.comnih.gov |

| Biosensing | Enzyme inhibition | Electrochemical or Optical methods | Biosensors based on the inhibition of aldehyde dehydrogenase for dithiocarbamate detection. cabidigitallibrary.org |

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Pathways

The core structure of ethyl N-(3-chlorophenyl)carbamodithioate offers multiple sites for chemical modification, providing a rich platform for creating derivatives with fine-tuned properties. Future research should systematically explore these derivatization pathways to expand its chemical space and functional capabilities. Dithiocarbamates are readily synthesized from primary or secondary amines and carbon disulfide, a process that allows for considerable variation. mdpi.comnih.gov

Key areas for derivatization research include:

Modification of the Ethyl Group: The ethyl ester moiety can be replaced with a wide range of alkyl or aryl groups to modulate the compound's lipophilicity, steric hindrance, and electronic properties. Introducing functional groups, such as hydroxyls, amines, or carboxylic acids, could enhance water solubility or provide handles for conjugation to other molecules.

Substitution on the Phenyl Ring: The 3-chloro substituent on the phenyl ring influences the molecule's electronic character. Future synthetic efforts could explore the introduction of other substituents (e.g., electron-donating or withdrawing groups) at different positions on the ring to systematically study structure-activity relationships (SAR).

Formation of Metal Complexes: Dithiocarbamates are exceptional chelating ligands for a vast array of metal ions, including transition metals, main group elements, and lanthanides. nih.govresearchgate.net Systematic investigation into the coordination chemistry of this compound with various metal centers could yield novel complexes with unique catalytic, medicinal, or material properties. a2zjournals.com

S-Alkylation and Oxidative Dimerization: The sulfur atoms of the dithiocarbamate (B8719985) group are nucleophilic and can react with electrophiles. Furthermore, dithiocarbamates can undergo oxidative dimerization to form thiuram disulfides. nih.gov Exploring these reactions can lead to new classes of compounds with distinct biological and chemical profiles.

| Modification Site | Strategy | Potential Outcome | Relevant Precedent |

|---|---|---|---|

| Ethyl Group | Transesterification with functionalized alcohols | Modulated solubility and bioavailability | General carbamate (B1207046) synthesis scirp.orgdrugbank.com |

| Phenyl Ring | Synthesis from variously substituted anilines | Fine-tuning of electronic properties and target specificity | SAR studies on related compounds nih.gov |

| Dithiocarbamate Moiety | Coordination with transition metals (e.g., Au, Cu, Tc) | Development of anticancer agents or imaging probes | Metal-dithiocarbamate complexes nih.govnih.gov |

| Sulfur Atoms | Reaction with electrophiles or oxidation | Creation of prodrugs or new bioactive scaffolds | Thiuram disulfide formation nih.gov |

Advanced Computational Modeling for Drug Design and Materials Discovery

Computational chemistry provides powerful tools to predict the properties and interactions of molecules, thereby accelerating the discovery and optimization process for new drugs and materials. nih.gov For this compound and its derivatives, advanced computational modeling represents a critical avenue for future research.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate the chemical structure with biological activity. This approach can guide the synthesis of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: To explore its potential as a therapeutic agent, molecular docking can be used to predict the binding modes of this compound with specific biological targets, such as enzymes or receptors. nih.gov Dithiocarbamates are known to inhibit enzymes through metal chelation, a mechanism that can be modeled computationally. mdpi.com Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the compound and its metal complexes. a2zjournals.com This is crucial for understanding its mechanism of action and for designing novel materials with tailored electronic or optical properties.

Materials Science Simulations: Computational models can predict the properties of materials derived from this compound, such as its potential to form self-assembled monolayers on metal surfaces or to act as a precursor for metal sulfide (B99878) nanoparticles. mdpi.com

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| QSAR | Predict biological activity of virtual derivatives | Identification of key structural features for potency and selectivity |

| Molecular Docking | Identify potential protein targets and binding modes | Hypothesis generation for mechanism of action (e.g., enzyme inhibition) |

| Molecular Dynamics | Simulate compound-target interactions over time | Assessment of binding stability and conformational changes |

| DFT Calculations | Analyze electronic structure and reactivity | Insight into reaction mechanisms and design of novel catalysts or sensors |

Mechanistic Investigations of Biological Activities

While the broader class of dithiocarbamates is known to possess a wide range of biological activities—including antifungal, antibacterial, and antitumor effects—the specific mechanisms of action for this compound remain uncharacterized. a2zjournals.commdpi.coma2zjournals.com A deep dive into its molecular mechanisms is a crucial future research direction.

Key experimental approaches should include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific cellular proteins that interact directly with the compound.

Pathway Analysis: Employing transcriptomics (RNA-seq) and metabolomics to understand the downstream effects of compound treatment on cellular pathways, such as apoptosis, oxidative stress, and cell cycle regulation. a2zjournals.com

Enzyme Inhibition Assays: Given that dithiocarbamates are known enzyme inhibitors, systematic screening against panels of relevant enzymes (e.g., proteasomes, metalloproteinases) is warranted. a2zjournals.commdpi.com

Role of Metal Chelation: Investigating how the compound's biological activity is influenced by the presence of biologically relevant metal ions like copper and zinc. This could involve studying its effect on cellular metal homeostasis and the activity of metalloenzymes.

Development of Targeted Delivery Systems

To translate a potentially bioactive compound into a therapeutic agent, it is often necessary to develop delivery systems that can transport it to the desired site of action while minimizing off-target effects. nih.gov For this compound, research into targeted delivery is a promising translational perspective.

Future research in this area could involve:

Nanoparticle Formulation: Encapsulating the compound within nanocarriers such as liposomes, polymeric nanoparticles, or gold nanorods. nih.govrsc.org This can improve solubility, stability, and circulation time, and allow for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

Conjugation to Targeting Ligands: Covalently linking this compound to molecules that bind to specific cell surface receptors, such as antibodies, peptides, or aptamers. This would enable active targeting of diseased cells.

Prodrug Strategies: Designing inactive derivatives (prodrugs) that are converted to the active compound only upon reaching the target tissue, for example, through cleavage by specific enzymes that are overexpressed in cancer cells.

Radiolabeling for Theranostics: The strong metal-chelating ability of the dithiocarbamate moiety makes it an excellent candidate for complexing with radionuclides for use in nuclear medicine. nih.gov By chelating gamma- or positron-emitting isotopes, it could be developed as an imaging agent, or with beta- or alpha-emitters, as a targeted radiopharmaceutical. nih.gov

Exploitation in Emerging Biotechnological Applications

Beyond medicine, the chemical properties of this compound suggest its potential utility in a range of biotechnological and industrial applications.

Promising areas for exploration include:

Biosensors: The ability to bind strongly to heavy metals could be exploited to develop sensitive and selective electrochemical or colorimetric sensors for environmental monitoring of pollutants like cadmium, lead, or mercury. a2zjournals.com

Bioremediation: Immobilizing the compound on a solid support could create a material for scavenging toxic heavy metals from contaminated water. researchgate.net

Antifouling Coatings: Dithiocarbamates have been investigated as biocides. mdpi.com this compound could be incorporated into marine paints or coatings for medical devices to prevent the formation of biofilms.

Precursors for Nanomaterials: As a single-source precursor, thermal decomposition of its metal complexes could provide a controlled route to synthesizing metal sulfide nanoparticles with specific sizes and morphologies for applications in electronics and catalysis. mdpi.com

Agricultural Formulations: Building on the known fungicidal and pesticidal activities of dithiocarbamates, novel formulations of this compound could be developed as next-generation crop protection agents. mdpi.commdpi.com

Q & A

Basic: How can researchers optimize the synthesis of ethyl N-(3-chlorophenyl)carbamodithioate to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst Use : Base catalysts like K₂CO₃ or triethylamine improve carbamodithioate formation .

- Temperature Control : Reactions conducted at 60–80°C reduce side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.

- Monitoring : TLC or HPLC tracks reaction progress.

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key signals include δ ~1.3 ppm (triplet, CH₃ of ethyl), δ ~4.3 ppm (quartet, CH₂), and aromatic protons at δ 6.8–7.4 ppm. Carbamodithioate C=S appears at δ ~165–170 ppm in ¹³C-NMR .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 260–265 confirms molecular weight .

- FT-IR : Strong bands at 1250 cm⁻¹ (C=S) and 1550 cm⁻¹ (N–H bend).

Advanced: How can mechanistic studies elucidate the formation pathway of this compound?

Methodological Answer:

- Kinetic Analysis : Vary reactant concentrations (3-chlorophenylamine, CS₂, ethyl iodide) to determine rate laws.

- Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic attack steps via NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian) simulate transition states and energy barriers for thiocarbamate bond formation .

- Intermediate Trapping : Quench reactions at intervals to isolate intermediates (e.g., thiourea derivatives) for characterization .

Advanced: What methodologies assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method.

- Cytotoxicity via MTT assay on cancer cell lines (IC₅₀ determination) .

- Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) using crystal structures from PDB .

- SAR Studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) to correlate structure with activity .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Refinement with SHELXL : Resolve bond length/angle discrepancies; validate using R-factor (<5%) and residual electron density maps .

- Comparative Analysis : Overlay crystal structures with DFT-optimized geometries to identify steric/electronic distortions .

Basic: What analytical methods validate purity and identity post-synthesis?

Methodological Answer:

- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1%).

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 50.1%, H: 4.2%, N: 5.4%) .

- Melting Point : Sharp range (e.g., 112–114°C) confirms purity.

Advanced: How to investigate degradation pathways under varying environmental conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (80°C), UV light, or acidic/alkaline conditions.

- LC-MS Analysis : Identify degradation products (e.g., hydrolysis to 3-chloroaniline) .

- Kinetic Stability Studies : Monitor half-life in buffer solutions (pH 2–12) at 25°C.

Advanced: How do electronic effects of the 3-chlorophenyl group influence reactivity?

Methodological Answer:

- Hammett Analysis : Compare reaction rates with analogs (e.g., 4-Cl or 2-Cl substituents) to determine σ values.

- Electrochemistry : Cyclic voltammetry reveals electron-withdrawing effects on redox potentials .

- DFT Calculations : Map HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attack .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood to avoid inhalation.

- Waste Disposal : Quench with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can computational tools predict physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.

- Solubility Prediction : COSMO-RS models simulate solubility in diverse solvents .

- pKa Estimation : SPARC or MarvinSuite predicts acidity of the carbamodithioate group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.